N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
Historical Development of Pyridinecarboxamide Research
Pyridinecarboxamides have evolved from early heterocyclic curiosities to cornerstone scaffolds in modern drug discovery. The pyridine ring, first isolated in 1849 from coal tar, gained prominence in the mid-20th century as a bioisostere for benzene, offering improved solubility and metabolic stability. Early derivatives like nicotinamide laid the groundwork for understanding the pharmacophore’s versatility, but it was not until the 1980s that substituted pyridinecarboxamides emerged as kinase inhibitors and receptor modulators.
The structural diversification of pyridinecarboxamides accelerated with advances in cross-coupling chemistry, enabling precise installation of aryl and alkyl substituents. For instance, the introduction of chlorinated benzyl groups, as seen in N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, became feasible through Ullmann and Buchwald-Hartwig amination protocols. This synthetic progress paralleled the rise of combinatorial chemistry in the 1990s, which allowed systematic exploration of pyridinecarboxamide libraries for diverse biological targets.
A pivotal milestone occurred in the 2000s with the discovery that 3-pyridinecarboxamides could modulate cannabinoid receptors. Rimonabant, a 5-arylpyrazolecarboxamide, demonstrated potent CB1 antagonism but was withdrawn due to psychiatric side effects, spurring efforts to develop safer analogs. This historical trajectory underscores how this compound inherits design principles from decades of iterative optimization.
Significance in Medicinal Chemistry and Pharmacology
Pyridinecarboxamides occupy a privileged position in medicinal chemistry due to their balanced physicochemical properties and target versatility. The pyridine nucleus provides a rigid planar structure that enhances π-π stacking with aromatic residues in enzyme active sites, while the carboxamide group serves as a hydrogen-bond donor/acceptor for molecular recognition. These features are exemplified in FDA-approved drugs such as crizotinib (ALK inhibitor) and enasidenib (IDH2 inhibitor), which share structural motifs with the subject compound.
Table 1: Therapeutic Applications of Pyridinecarboxamide Derivatives
| Therapeutic Area | Example Drug | Target | Year Approved |
|---|---|---|---|
| Oncology | Crizotinib | ALK/ROS1 Kinase | 2011 |
| Hematology | Enasidenib | IDH2 Mutant Enzyme | 2017 |
| Neurology | Osimertinib | EGFR Kinase | 2015 |
| Metabolic | Rimonabant* | CB1 Receptor | 2006* |
*Withdrawn due to adverse effects.
The chlorinated benzyl and phenyl groups in this compound enhance lipophilicity (clogP ≈ 4.2), promoting membrane permeability while retaining solubility through the polar carboxamide. This balance is critical for oral bioavailability, a recurring challenge in cannabinoid receptor ligands. Notably, the compound’s molecular weight (407.7 g/mol) and hydrogen-bond acceptor count (4) align with Lipinski’s rules, suggesting favorable drug-likeness.
Positioning within Cannabinoid Receptor Research
Cannabinoid receptor pharmacology has shifted toward subtype-selective ligands to mitigate central nervous system (CNS) side effects. The CB1 receptor, predominantly expressed in the brain, regulates appetite and mood, while CB2 modulates immune function. This compound exhibits a CB1 affinity (Ki < 10 nM) comparable to rimonabant, with over 100-fold selectivity against CB2. This selectivity arises from steric complementarity between the dichlorobenzyl group and CB1’s hydrophobic subpocket, as revealed by docking studies.
Structural comparisons highlight critical design elements:
- 2-Oxo-1,2-dihydropyridine Core : Mimics the pyrazole ring of rimonabant, engaging Ser383 via hydrogen bonding in CB1’s orthosteric site.
- 4-Chlorophenyl Group : Occupies the lipophilic accessory pocket, enhancing binding entropy through van der Waals interactions.
- 2,4-Dichlorobenzyl Substituent : Projects into a solvent-exposed region, reducing CYP3A4-mediated metabolism compared to tert-butyl groups in earlier analogs.
Recent work on peripherally restricted CB1 antagonists (e.g., 14h in ) suggests that this compound’s moderate brain penetration (logBB ≈ -0.5) could mitigate CNS side effects while preserving metabolic efficacy. However, in vivo validation remains pending.
Current Research Landscape and Challenges
The synthesis of this compound exemplifies modern medicinal chemistry challenges. Multi-step routes involving palladium-catalyzed aminations and regioselective chlorinations achieve the desired substitution pattern but suffer from low yields (15–30%) due to steric hindrance at the pyridine N1 position. Advances in flow chemistry and enzymatic catalysis may address these scalability issues.
Pharmacokinetic optimization remains paramount. While the compound’s plasma protein binding (~95%) ensures prolonged exposure, its clearance rate (CL ≈ 25 mL/min/kg) necessitates structural tweaking to reduce oxidative metabolism. Introducing fluorine at the pyridine C5 position, as seen in related CB1 antagonists, could block CYP2D6-mediated hydroxylation without compromising receptor affinity.
Emerging computational tools, such as free-energy perturbation (FEP) and quantum mechanical/molecular mechanical (QM/MM) simulations, are being deployed to predict off-target effects. Preliminary models suggest low risk of hERG channel inhibition (IC50 > 10 μM), a common cause of cardiotoxicity in cationic amphiphiles.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-5-7-15(8-6-13)23-18(25)16-2-1-9-24(19(16)26)11-12-3-4-14(21)10-17(12)22/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYIUHCVFUVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylamine with 2,4-dichlorobenzyl chloride to form an intermediate, which is then reacted with a pyridine derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
Anticancer Applications
Recent studies have shown that N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibits promising anticancer properties. Its mechanism of action involves the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 1.88 |
| A549 (Lung) | 26 |
| HepG2 (Liver) | 0.74 mg/mL |
The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound may also possess anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 2: Inhibition of COX Enzymes
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| This compound | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
This suggests that the compound could be developed into a therapeutic agent for treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- A study demonstrated its ability to reduce tumor size in animal models when administered at specific dosages.
- Another research highlighted its role in lowering inflammatory markers in models of induced inflammation, showcasing its dual therapeutic potential.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be compared with similar compounds, such as:
N-(4-chlorophenyl)-N’-(2,4-dichlorobenzyl)urea: This compound has a similar structure but contains a urea group instead of a carboxamide group.
4-chlorophenyl, 2,4-dichlorobenzyl ketone: This compound has a ketone group instead of a carboxamide group and lacks the pyridine ring.
Biological Activity
N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338977-59-6) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C19H13Cl3N2O2
- Molecular Weight : 407.68 g/mol
- Structure : The compound features a pyridine ring substituted with chlorophenyl and dichlorobenzyl groups, which are significant for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been highlighted in research focusing on neuroinflammatory conditions. A related compound demonstrated significant inhibition of pro-inflammatory cytokines in microglial cells, suggesting that similar derivatives might exhibit protective effects in neurodegenerative diseases like Parkinson's disease.
Neuroprotective Effects
In vivo studies have shown that compounds with structural similarities can protect dopaminergic neurons from neurotoxic agents such as MPTP. The mechanism involves the attenuation of nitric oxide production and the inhibition of inflammatory pathways mediated by NF-κB signaling.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Nitric Oxide Synthase (iNOS) : Reduces the production of nitric oxide in activated microglia.
- Cyclooxygenase Inhibition (COX-2) : Decreases the synthesis of prostaglandins involved in inflammation.
- Modulation of NF-κB Pathway : Prevents the activation of inflammatory genes.
Case Studies
A notable study synthesized a series of 3-pyridinecarboxamide derivatives and evaluated their biological activities. The results indicated that compounds featuring the chlorophenyl and dichlorobenzyl moieties exhibited promising anti-inflammatory and antimicrobial properties.
Example Study Findings
In a study examining the effects of these compounds on microglial activation:
- Treatment Group : Received this compound.
- Control Group : Received no treatment.
Results showed a significant reduction in inflammatory markers in treated groups compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and what key reaction parameters influence yield?
- Methodology : The synthesis involves multi-step reactions, including condensation of chlorophenyl and dichlorobenzyl precursors. Key parameters include:
- Temperature : Optimized between 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalyst systems : Palladium-based catalysts improve coupling efficiency in heterocyclic ring formation.
- Controlled copolymerization techniques, validated for analogous pyridinecarboxamides, emphasize monomer stoichiometry (1:1–1:2 molar ratios) and initiator concentrations (e.g., ammonium persulfate at 0.5–1.0 mol%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
- X-ray crystallography : Resolves absolute configuration, with unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) and dihedral angles between aromatic planes (±5° precision) .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and amide NH signals (δ 10.2–10.8 ppm). ¹³C NMR confirms carbonyl carbons at δ 165–170 ppm .
- FT-IR : Key stretches include C=O (1680 cm⁻¹) and N–H (3320 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Preventive measures : Follow GHS codes P201 (obtain specialized instructions), P210 (avoid ignition sources), and P102 (restrict access).
- Emergency response : Immediate medical consultation with product labels (P101) for exposure incidents. Use fume hoods and flame-resistant equipment during synthesis .
Q. How can researchers determine solubility and stability profiles for this compound under varying experimental conditions?
- Solubility screening : Test in graded DMSO/water mixtures (0–100% v/v) using UV-Vis spectroscopy (λmax ~270 nm).
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase). pH stability assessed across 3–9 using phosphate buffers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency while maintaining product purity?
- Design of Experiments (DoE) : Systematically vary parameters (temperature: 50–100°C; catalyst: 0.5–2 mol%; time: 12–48 hrs). Response surface methodology identifies optimal yield (target >75%) with impurity thresholds (<2%).
- Flow chemistry : Continuous systems reduce side reactions, as demonstrated in diazomethane synthesis with 85% yield improvements .
Q. What strategies resolve contradictions between computational modeling predictions and experimental spectroscopic data?
- Multi-technique validation :
Compare DFT-calculated IR spectra (B3LYP/6-31G*) with experimental data, focusing on C=O stretch deviations (±15 cm⁻¹).
Validate NMR assignments via 2D techniques (HSQC/HMBC) to resolve aromatic coupling ambiguities.
Reconcile crystallographic bond lengths (e.g., C–N: 1.34 ± 0.02 Å) with molecular dynamics simulations .
Q. What methodologies effectively evaluate the compound's potential biological activity?
- Hierarchical screening :
Enzyme inhibition : Kinase profiling at 10 μM concentration (IC50 determination via fluorescence polarization).
Cellular assays : MTT viability testing (72 hr exposure; LC50 calculation) across cancer cell lines (e.g., HeLa, MCF-7).
ADMET prediction : Computational models prioritize derivatives with logP 2–4, H-bond donors <5, and PSA <90 Ų .
Q. How can researchers address batch-to-batch variability in crystallinity during scale-up synthesis?
- Crystallization control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
